![molecular formula C25H19F2N3O2S B2401503 [5-(2-Fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892417-66-2](/img/structure/B2401503.png)
[5-(2-Fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(2-Fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a useful research compound. Its molecular formula is C25H19F2N3O2S and its molecular weight is 463.5. The purity is usually 95%.
BenchChem offers high-quality [5-(2-Fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(2-Fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalyst- and Solvent-Free Synthesis
Research on catalyst- and solvent-free synthesis methods has shown significant advancements in creating heterocyclic compounds. For instance, Moreno-Fuquen et al. (2019) discuss an efficient approach for the regioselective synthesis of heterocyclic amides under catalyst- and solvent-free conditions, highlighting the importance of such methodologies in enhancing synthetic efficiency and environmental sustainability (Moreno-Fuquen et al., 2019).
Advanced Synthesis of Constrained Cysteines
Clerici, Gelmi, and Pocar (1999) demonstrate the synthesis of 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, showcasing the potential of creating conformationally constrained amino acids that can be useful in drug design and protein engineering (Clerici et al., 1999).
Quantum Chemical Calculations and Biological Activities
K. Sarac (2020) explored the synthesis and characterization of a compound similar in complexity to the one of interest, using quantum chemical calculations to understand its properties. This research also assessed antibacterial and antioxidant activities, indicating potential applications in developing new therapeutic agents (Sarac, 2020).
Fluorinated Compounds for Photostability and Spectroscopic Enhancement
Woydziak, Fu, and Peterson (2012) worked on the fluorination of fluorophores, enhancing their photostability and improving spectroscopic properties. Their research underscores the significance of fluorinated compounds in developing advanced materials for optical and electronic applications (Woydziak et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of this compound is the H+,K±ATPase enzyme . This enzyme plays a crucial role in the final step of gastric acid secretion in the stomach’s parietal cells .
Mode of Action
The compound exhibits potent inhibitory activity against the H+,K±ATPase enzyme . By inhibiting this enzyme, the compound effectively reduces gastric acid secretion .
Biochemical Pathways
The inhibition of the H+,K±ATPase enzyme disrupts the proton pump that is responsible for secreting gastric acid into the stomach. This action effectively reduces the acidity in the stomach, providing relief from conditions caused by excessive gastric acid secretion .
Pharmacokinetics
The compound’s potent inhibitory activity and its effects on gastric acid secretion suggest that it is likely to be well-absorbed and effectively distributed to its target site .
Result of Action
The result of the compound’s action is a significant reduction in gastric acid secretion . This makes it a potential candidate for the treatment of conditions such as gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases .
Propiedades
IUPAC Name |
[5-(2-fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O2S/c1-14-22-19(16(12-31)11-28-14)10-20-24(32-22)29-23(18-7-2-3-8-21(18)27)30-25(20)33-13-15-5-4-6-17(26)9-15/h2-9,11,31H,10,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMCXWRGCSQAAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC5=CC(=CC=C5)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.